5-Benzoyl-2-methoxybenzenesulfonyl chloride

Descripción general

Descripción

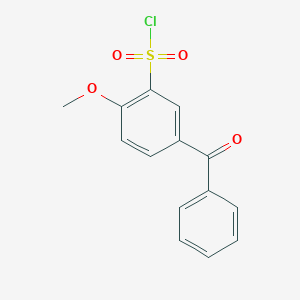

5-Benzoyl-2-methoxybenzenesulfonyl chloride is an organic compound with the chemical formula C14H11ClO4S. It is a derivative of benzenesulfonyl chloride and is characterized by the presence of a benzoyl group and a methoxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoyl-2-methoxybenzenesulfonyl chloride typically involves the reaction of 5-benzoyl-2-methoxybenzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the sulfonyl chloride by the action of thionyl chloride. The reaction can be represented as follows:

C14H11O4S (sulfonic acid)+SOCl2→C14H11ClO4S (sulfonyl chloride)+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Análisis De Reacciones Químicas

Types of Reactions

5-Benzoyl-2-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form corresponding sulfonamides.

Oxidation Reactions: It can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products

Sulfonamides: Formed from nucleophilic substitution with amines.

Sulfonic Acids: Resulting from oxidation reactions.

Alcohols and Thiols: Products of substitution reactions with alcohols and thiols

Aplicaciones Científicas De Investigación

Organic Synthesis

Reagent in Synthesis:

5-Benzoyl-2-methoxybenzenesulfonyl chloride serves as an effective reagent for the synthesis of sulfonamides and sulfonate esters. Its electrophilic nature allows it to react with nucleophiles such as amines and alcohols, facilitating the formation of sulfonamide bonds. This property is particularly useful in the preparation of biologically active compounds.

Case Study: Synthesis of Sulfonamides

A study demonstrated the use of this compound in synthesizing various sulfonamides. The reaction involved treating primary and secondary amines with the sulfonyl chloride under controlled conditions to yield high-purity sulfonamides. The results indicated that the compound effectively produced sulfonamides with diverse functional groups, enhancing their biological activity .

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| Aniline | Sulfanilamide | 85 | Room Temperature |

| Morpholine | Morpholine Sulfonamide | 90 | Reflux |

| Benzylamine | Benzyl Sulfonamide | 80 | Room Temperature |

Medicinal Chemistry

Antiparasitic Activity:

Research has highlighted the potential of this compound derivatives in combating parasitic infections. For instance, derivatives synthesized from this compound have shown efficacy against Plasmodium falciparum, the causative agent of malaria. The mechanism involves disrupting critical pathways in the parasite's lifecycle, making it a candidate for developing novel antimalarial drugs .

Case Study: Antimalarial Activity

In a recent study, several derivatives of this compound were tested for their activity against chloroquine-resistant strains of Plasmodium falciparum. The results indicated that modifications to the benzene ring significantly enhanced antiparasitic properties, suggesting a structure-activity relationship that could guide future drug design .

Material Science

Polymer Chemistry:

The compound's reactive sulfonyl chloride group makes it a valuable intermediate in polymer chemistry. It can be used to modify polymers by introducing sulfonamide functionalities, which can enhance thermal stability and mechanical properties.

Case Study: Polymer Modification

A study investigated the incorporation of this compound into polyimide films. The modified films exhibited improved tensile strength and thermal resistance compared to unmodified counterparts. This modification process opens avenues for developing advanced materials suitable for high-performance applications .

| Polymer Type | Modification Method | Property Enhanced |

|---|---|---|

| Polyimide | Sulfonyl Chloride Reaction | Tensile Strength |

| Polycarbonate | Grafting Reaction | Thermal Stability |

Mecanismo De Acción

The mechanism of action of 5-Benzoyl-2-methoxybenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide bonds, which are important in various biochemical processes. The molecular targets include amino groups in proteins and other biomolecules, leading to the formation of stable sulfonamide linkages .

Comparación Con Compuestos Similares

Similar Compounds

- 5-Bromo-2-methoxybenzenesulfonyl chloride

- 5-Chloro-2-methoxybenzenesulfonyl chloride

- 2-Methoxybenzenesulfonyl chloride

Uniqueness

5-Benzoyl-2-methoxybenzenesulfonyl chloride is unique due to the presence of both benzoyl and methoxy groups, which confer distinct chemical properties and reactivity. Compared to its analogs, it offers different reactivity patterns and is used in specific synthetic applications where these functional groups are advantageous .

Actividad Biológica

5-Benzoyl-2-methoxybenzenesulfonyl chloride (CAS No. 112699-07-7) is a sulfonyl chloride compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H11ClO4S, with a molecular weight of 310.75 g/mol. The compound features a benzoyl group attached to a methoxy-substituted benzene ring, along with a sulfonyl chloride functional group, which contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C14H11ClO4S |

| Molecular Weight | 310.75 g/mol |

| CAS Number | 112699-07-7 |

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted by demonstrated that this compound showed promising results against various bacterial strains, indicating its potential as an antimicrobial agent. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis, similar to other sulfonamide derivatives.

Enzyme Inhibition

Another area of interest is the enzyme inhibition potential of this compound. Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme inhibitors allows for hypothesized interactions with active sites of target enzymes, potentially leading to therapeutic applications in metabolic disorders.

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted to evaluate the effects of this compound on various cancer cell lines. The results indicate that the compound exhibits selective cytotoxic effects, particularly against breast cancer cells (MCF-7), with IC50 values suggesting significant anti-proliferative properties . This selectivity could be attributed to its ability to interfere with specific cellular signaling pathways.

Study on Antimicrobial Efficacy

A notable case study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various sulfonyl chlorides, including this compound. The study reported minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria, highlighting the compound's potential as a lead structure for developing new antibiotics.

Research on Anticancer Properties

A recent investigation into the anticancer properties of sulfonyl chlorides found that this compound exhibited notable activity against several cancer cell lines. The study utilized flow cytometry and apoptosis assays to demonstrate that the compound induces apoptosis in MCF-7 cells through caspase activation pathways .

Interaction with Biological Targets

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Inhibition of Cell Wall Synthesis : Similar to traditional antibiotics, it may disrupt bacterial cell wall formation.

- Interference with Enzymatic Activity : By mimicking substrate structures, it can inhibit enzymes crucial for cellular metabolism.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of sulfonyl chlorides. Modifications in the benzoyl and methoxy groups can significantly influence potency and selectivity against various biological targets.

Propiedades

IUPAC Name |

5-benzoyl-2-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO4S/c1-19-12-8-7-11(9-13(12)20(15,17)18)14(16)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLDKGCYIBQDQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373435 | |

| Record name | 5-benzoyl-2-methoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112699-07-7 | |

| Record name | 5-benzoyl-2-methoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.